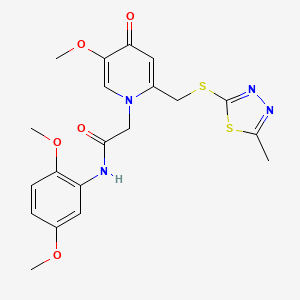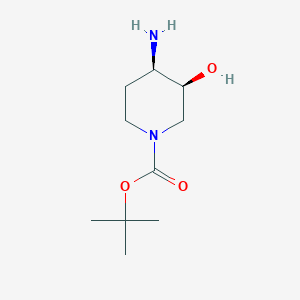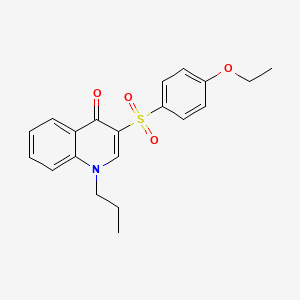
N-(4-chlorophenyl)-3-(cyclohexylsulfonyl)-2-hydroxy-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Starting Material: 2-hydroxy-2-methylpropanoic acid.
Reagent: The coupled intermediate from the previous step.
Conditions: This step involves esterification followed by amidation, often using DCC (dicyclohexylcarbodiimide) as a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-(cyclohexylsulfonyl)-2-hydroxy-2-methylpropanamide typically involves multiple steps:
-
Formation of the Cyclohexylsulfonyl Intermediate
Starting Material: Cyclohexylamine.
Reagent: Sulfonyl chloride.
Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to control the exothermic reaction.
-
Coupling with 4-Chlorophenyl Group
Starting Material: 4-chloroaniline.
Reagent: The cyclohexylsulfonyl intermediate.
Conditions: This step typically requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the hydroxy group to a ketone or carboxylic acid.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents.
Products: Reduction of the sulfonyl group to a sulfide or the amide to an amine.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often requires a catalyst or elevated temperatures.
Products: Substitution of the chlorine atom in the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(4-chlorophenyl)-3-(cyclohexylsulfonyl)-2-hydroxy-2-methylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide and sulfonyl functional groups. It may serve as a model compound for understanding the behavior of similar bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the chlorophenyl group suggests possible activity as an antimicrobial or anti-inflammatory agent.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which N-(4-chlorophenyl)-3-(cyclohexylsulfonyl)-2-hydroxy-2-methylpropanamide exerts its effects involves interactions with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide: Lacks the cyclohexylsulfonyl group, which may result in different biological activity.
N-(4-bromophenyl)-3-(cyclohexylsulfonyl)-2-hydroxy-2-methylpropanamide: Substitution of chlorine with bromine can alter the compound’s reactivity and potency.
N-(4-chlorophenyl)-3-(methylsulfonyl)-2-hydroxy-2-methylpropanamide: Replacement of the cyclohexyl group with a methyl group changes the compound’s steric and electronic properties.
Uniqueness
N-(4-chlorophenyl)-3-(cyclohexylsulfonyl)-2-hydroxy-2-methylpropanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a bulky cyclohexylsulfonyl group and a hydroxy-methylpropanamide backbone distinguishes it from other similar compounds, potentially leading to unique applications in various fields.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3-cyclohexylsulfonyl-2-hydroxy-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4S/c1-16(20,11-23(21,22)14-5-3-2-4-6-14)15(19)18-13-9-7-12(17)8-10-13/h7-10,14,20H,2-6,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFXXDAKANEVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1CCCCC1)(C(=O)NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-chlorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2833659.png)
![N-(3-chloro-4-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2833660.png)
![{2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methyl N-(4-nitrophenyl)carbamate](/img/structure/B2833662.png)

![Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane](/img/structure/B2833665.png)
![3-Methyl-7-[(2-methylphenyl)methyl]-8-(1-phenylethylamino)purine-2,6-dione](/img/structure/B2833666.png)



![5-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2833671.png)

![2-(4-Methoxyphenyl)-8-phenylmethanesulfonyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2833675.png)

